molecular formula C17H20BrNO3S B172303 Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate CAS No. 144060-96-8

Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate

Cat. No.: B172303
CAS No.: 144060-96-8
M. Wt: 398.3 g/mol
InChI Key: LTBYCVZIMRJPCD-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C17H20BrNO3S and a molecular weight of 398.31 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate consists of a thiazole ring attached to a phenyl ring via a carboxylate group . The phenyl ring is substituted with a bromo group and an isobutoxy group .


Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, such as its melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Pharmacological Potential

Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate and its derivatives, including compounds similar to Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate, have been explored for their pharmacological potential. These derivatives have undergone various chemical transformations, resulting in a range of compounds, some of which have shown preliminary pharmacological activity (Chapman et al., 1971).

Synthesis and Chemical Transformation

Research has focused on the synthesis and transformation of compounds related to this compound. For instance, studies have investigated the bromination and phosphorylation of related esters, revealing insights into chemical reactivity and potential applications in further synthetic chemistry (Pevzner, 2003).

Radical Cyclisation for Heterocycle Synthesis

Radical cyclisation reactions using building blocks similar to this compound have been employed to synthesize tri- and tetra-cyclic heterocycles. This method showcases the compound's utility in creating complex molecular structures, potentially useful in drug discovery and material science (Allin et al., 2005).

Application in Antiproliferative Agents

Research into thiazole compounds, closely related to this compound, has shown potential in the development of antiproliferative agents, particularly against cancer cell lines. Such compounds could be crucial in the development of new cancer therapies (Sonar et al., 2020).

Antibacterial and Antimicrobial Properties

Studies have also explored the antibacterial and antimicrobial properties of compounds structurally similar to this compound, suggesting potential applications in developing new antimicrobial agents (Цялковский et al., 2005).

Antioxidant and Antimicrobial Activities

Further research has identified potential antioxidant and antimicrobial activities in thiazolopyrimidine derivatives, closely related to this compound. These activities could be harnessed in pharmacological applications, particularly in treating oxidative stress-related diseases and infections (Youssef & Amin, 2012).

Mechanism of Action

Target of Action

The primary target of Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate is xanthine oxidase . Xanthine oxidase is an enzyme that plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid .

Mode of Action

This compound acts as a nonpurine inhibitor of xanthine oxidase . It inhibits both the oxidized and reduced forms of the enzyme . This inhibition prevents the conversion of hypoxanthine and xanthine to uric acid, thereby reducing the levels of uric acid in the body .

Biochemical Pathways

The compound affects the purine metabolism pathway by inhibiting xanthine oxidase . This inhibition disrupts the conversion of hypoxanthine to xanthine and xanthine to uric acid, leading to a decrease in uric acid levels . The downstream effect of this is a reduction in the symptoms of conditions like gout, which are caused by high levels of uric acid .

Result of Action

The primary molecular effect of the action of this compound is the inhibition of xanthine oxidase . This results in a decrease in the production of uric acid . On a cellular level, this can lead to a reduction in the formation of uric acid crystals, which cause inflammation and pain in conditions like gout .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the pH of the environment, the presence of other substances that might interact with the compound, and the temperature.

Safety and Hazards

The safety and hazards associated with Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate are not detailed in the search results .

Properties

IUPAC Name

ethyl 2-[3-bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3S/c1-5-21-17(20)15-11(4)19-16(23-15)12-6-7-14(13(18)8-12)22-9-10(2)3/h6-8,10H,5,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBYCVZIMRJPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447039
Record name Ethyl 2-[3-bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144060-96-8
Record name Ethyl 2-[3-bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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